

Technical Guide: Mass Spectrometry

Characterization of 6-Bromobenzo[d]isothiazole

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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole

CAS No.: 877265-23-1

Cat. No.: B1341809

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Executive Summary

6-Bromobenzo[d]isothiazole (CAS: 53218-26-1) serves as a critical scaffold in the development of bioactive heterocyclic compounds, particularly in antiviral and antimicrobial research. Its analysis via mass spectrometry (MS) presents a unique dual-signature profile: the characteristic 1:1 isotopic doublet of the bromine atom and the specific fragmentation lability of the isothiazole ring.

This guide provides a comprehensive technical framework for the identification, quantification, and structural validation of **6-Bromobenzo[d]isothiazole**. It synthesizes physicochemical data with mechanistic fragmentation pathways to establish a self-validating analytical protocol.

Physicochemical Profile & MS Readiness

Before initiating MS analysis, understanding the solute's behavior in the mobile phase is critical for optimizing ionization efficiency.

Property	Value	Analytical Implication
Molecular Formula		Basis for exact mass calculation.
Molecular Weight	214.08 g/mol	Average mass for low-res verification.
Monoisotopic Mass	212.9248 Da ()	Target for High-Res MS (HRMS).
LogP	-2.7	Moderate lipophilicity; ideal for C18 Reverse Phase LC.
pKa (Conjugate Acid)	~ -1.5 to 0.5	Weakly basic N; requires acidic mobile phase (e.g., 0.1% Formic Acid) for efficient protonation in ESI+.

Ionization Strategies: ESI vs. EI

The choice of ionization source dictates the spectral information obtained.

Electrospray Ionization (ESI) - Positive Mode

- Primary Application: LC-MS quantification and impurity profiling.
- Mechanism: Protonation of the isothiazole nitrogen
- Observation: Soft ionization yields a strong molecular ion doublet at 214 and 216. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.
- Adducts: Watch for (+22 Da) and

(+38 Da) in salt-rich buffers.

Electron Impact (EI) - 70 eV

- Primary Application: GC-MS and structural elucidation.
- Mechanism: Hard ionization leading to radical cations
- Observation: Extensive fragmentation useful for confirming the core structure. The loss of the bromine radical is more prevalent here than in ESI.

Spectral Interpretation: The "Fingerprint"

The mass spectrum of **6-Bromobenzo[d]isothiazole** is defined by two non-negotiable features.

A. The Bromine Isotope Pattern

Bromine exists naturally as two stable isotopes,

(50.69%) and

(49.31%). This near 1:1 ratio creates a distinct "twin peak" signature in the molecular ion cluster.

- Peak 1 (M): Contains
- Peak 2 (M+2): Contains
- Validation Rule: If the intensity ratio of deviates significantly from 1:1, the peak is likely an interference or a different compound.

B. Mechanistic Fragmentation Pathways

Upon collisional activation (CID in LC-MS or EI), the molecule undergoes predictable bond cleavages. The primary pathway for 1,2-benzisothiazoles involves the cleavage of the N-S bond and the isothiazole ring opening, often followed by the expulsion of small stable molecules like HCN.

Key Fragment Ions (Theoretical & Observed)

Fragment Ion ()	Composition	Loss / Mechanism
214 / 216		Precursor Ion (M+H). Characteristic doublet.
187 / 189		Loss of HCN (27 Da). Signature of isothiazole ring collapse.
135		Loss of Br (79/81 Da). Radical loss (common in EI/high-energy CID).
108		Loss of HCN + Br. Sequential degradation.

Pathway Visualization

The following diagram illustrates the logical flow of fragmentation, grounded in the behavior of benzisothiazole cores (Selva & Gaetani, 1973).

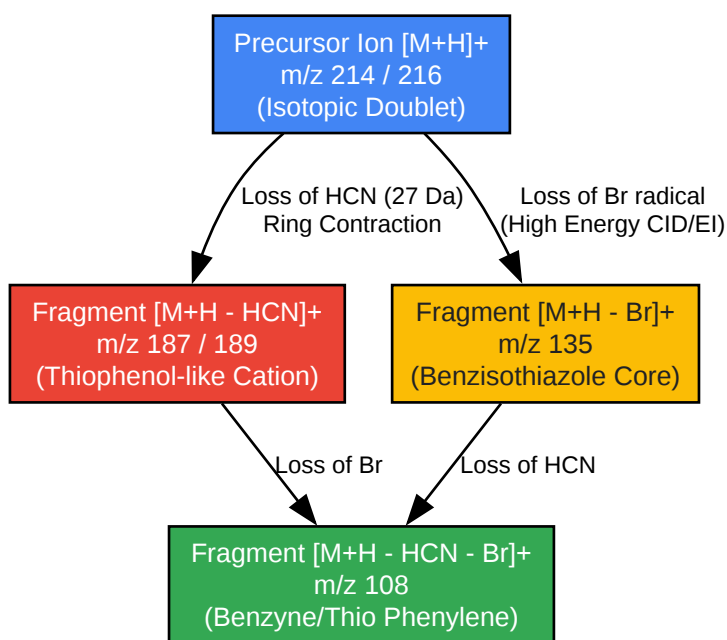


Figure 1: Proposed Fragmentation Pathway of 6-Bromobenzo[d]isothiazole

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Caption: Figure 1 outlines the primary dissociation routes. The loss of HCN is the diagnostic transition for the isothiazole ring system.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for trace analysis or purity checks using a standard Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Sample Preparation

- Stock Solution: Dissolve 1 mg of **6-Bromobenzo[d]isothiazole** in 1 mL of Methanol (MeOH) or Acetonitrile (MeCN). Sonicate for 5 mins.
- Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:MeCN containing 0.1% Formic Acid.

Step 2: Chromatographic Conditions[1]

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0-1 min: 5% B (Isocratic hold)
 - 1-6 min: 5% -> 95% B (Linear ramp)
 - 6-8 min: 95% B (Wash)
 - 8.1 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometer Parameters (ESI+)

- Source Temp: 350°C
- Capillary Voltage: 3500 V
- Desolvation Gas: Nitrogen (High flow)
- Scan Mode: Full Scan (m/z 50 - 300) for identification; MRM for quantification.
- Suggested MRM Transitions:
 - Quantifier:

(Loss of HCN from

isotope)
 - Qualifier:

(Loss of HCN from

isotope)

Validation & Quality Control

To ensure data integrity (Trustworthiness), every run must pass these checks:

- Retention Time Stability:

min deviation acceptable.
- Isotope Ratio Check: The area under the curve (AUC) for the 214 and 216 peaks must be within 10% of the theoretical 1:1 ratio.
- Blank Subtraction: Ensure no carryover in the blank injection at the specific retention time.

References

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- Jackson, G. P., et al. (2020). Identification of novel fragmentation pathways... in protonated synthetic cathinones. *Forensic Chemistry*.

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Sources

- [1. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. Methyl 2-bromobenzo\[d\]thiazole-6-carboxylate | C9H6BrNO2S | CID 46911877 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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